Cas no 2098036-36-1 (3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a 2-fluorophenyl group, which may enhance metabolic stability and binding affinity in biologically active compounds. The tetrahydropyrimidine-2,4-dione core is a versatile scaffold, often explored for its pharmacological properties. This compound is of interest in medicinal chemistry for the development of novel therapeutic agents, particularly due to its fluorine substitution, which can influence lipophilicity and bioavailability. It is typically utilized as an intermediate in synthetic pathways or as a reference standard in analytical studies. Handling requires standard laboratory precautions due to its organic nature.
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
2098036-36-1 structure
商品名:3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:2098036-36-1
MF:C12H11FN2O2
メガワット:234.226346254349
CID:5727662
PubChem ID:122239132

3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 2,4(1H,3H)-Pyrimidinedione, 3-ethyl-6-(2-fluorophenyl)-
    • 3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • F1967-7462
    • AKOS040812109
    • starbld0020603
    • 2098036-36-1
    • 3-ethyl-6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
    • 3-Ethyl-6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
    • インチ: 1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17)
    • InChIKey: NTWXBHCLZUSHDN-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)NC(C2=CC=CC=C2F)=CC(=O)N1CC

計算された属性

  • せいみつぶんしりょう: 234.08045576g/mol
  • どういたいしつりょう: 234.08045576g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 368
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.274±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 8.82±0.40(Predicted)

3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-7462-0.5g
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1 95%+
0.5g
$318.0 2023-09-06
TRC
E231356-1g
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1
1g
$ 475.00 2022-06-05
Life Chemicals
F1967-7462-1g
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-7462-2.5g
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-7462-0.25g
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1 95%+
0.25g
$302.0 2023-09-06
TRC
E231356-100mg
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1
100mg
$ 95.00 2022-06-05
TRC
E231356-500mg
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1
500mg
$ 320.00 2022-06-05
Life Chemicals
F1967-7462-10g
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F1967-7462-5g
3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098036-36-1 95%+
5g
$1005.0 2023-09-06

3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

3-ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

3-Ethyl-6-(2-Fluorophenyl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione: A Comprehensive Overview

The compound 3-Ethyl-6-(2-Fluorophenyl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione (CAS No: 2098036-36-1) is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals and materials science. This compound belongs to the class of tetrahydropyrimidinediones, which are known for their versatile chemical properties and potential biological activities. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest for researchers worldwide.

The molecular structure of 3-Ethyl-6-(2-Fluorophenyl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione is characterized by a tetrahydropyrimidine ring system with substituents at positions 3 and 6. The ethyl group at position 3 and the fluorophenyl group at position 6 contribute to the compound's unique electronic and steric properties. These features make it an ideal candidate for exploring its role in drug design and development. Recent studies have highlighted its potential as a lead compound in the development of anti-inflammatory agents due to its ability to modulate key inflammatory pathways.

One of the most notable aspects of this compound is its ability to undergo various chemical transformations. Researchers have demonstrated that 3-Ethyl-6-(2-Fluorophenyl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione can be functionalized at specific positions to enhance its bioavailability or target-specific activity. For instance, modifications at the fluorophenyl group have shown promise in improving the compound's solubility and stability in physiological conditions.

In addition to its pharmacological applications, this compound has also found relevance in materials science. Its rigid tetrahydropyrimidine framework makes it a suitable candidate for use in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Recent research has explored its ability to act as a ligand in MOF construction, where it exhibits excellent coordination capabilities with transition metals.

The synthesis of 3-Ethyl-6-(2-Fluorophenyl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione involves a multi-step process that typically begins with the preparation of intermediate compounds such as substituted pyrimidinones. The use of catalytic asymmetric synthesis has been reported to enhance the enantioselectivity of the final product, which is crucial for its application in chiral drug development.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide critical insights into the molecular interactions and conformational dynamics of 3-Ethyl-6-(2-Fluorophenyl)-1,2,3,4-Tetrahydropyrimidine-2,4-Dione, which are essential for understanding its behavior in different chemical environments.

Looking ahead, the continued exploration of 3-Ethyl-6-(2-Fluorophenyl)-1,2,3,Tetrahydropyrimidine-2,Dione is expected to yield further discoveries that could expand its utility across diverse scientific domains. Its unique combination of structural features and functional versatility positions it as a valuable tool in both academic research and industrial applications.

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